Home > Products > Building Blocks P3718 > 1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid - 954225-48-0

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Catalog Number: EVT-501319
CAS Number: 954225-48-0
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid belongs to a class of organic compounds known as 2-oxo-1,2-dihydropyridine-3-carboxylic acids. These compounds are characterized by a pyridine ring core, substituted at the 3-position with a carboxylic acid group and at the 2-position with an oxygen atom. The specific compound under investigation, 1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, possesses a 2-methylpropyl substituent at the nitrogen atom of the pyridine ring. This compound exhibits hypoglycemic activity and has been studied as a potential oral hypoglycemic agent.

1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid

  • Compound Description: This compound is a hypoglycemic agent that exhibits antidiabetic activity without the undesirable side effects associated with nicotinic acid.
  • Relevance: This compound shares the core structure of 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, but with the 2-methylpropyl substituent at the 6-position of the pyridine ring instead of the 1-position. This difference highlights the importance of substituent positioning for biological activity within this class of compounds.

1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid

  • Compound Description: This compound is a potent hypoglycemic agent.
  • Relevance: This compound is structurally similar to both 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid. It shares the 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid core structure but bears a 2,2-dimethylpropyl substituent at the 6-position. This variation emphasizes the impact of substituent size and branching on hypoglycemic potency.

1,2-Dihydro-2-oxo-6-(2,2-dimethylbutyl)-3-pyridinecarboxylic acid

  • Compound Description: This compound also exhibits hypoglycemic activity, albeit less potent than the 2,2-dimethylpropyl analog.
  • Relevance: This compound shares the 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid core with 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The presence of a longer alkyl chain at the 6-position, compared to the 2,2-dimethylpropyl analog, further suggests a structure-activity relationship where increasing steric bulk at the 6-position may diminish hypoglycemic potency.
  • Relevance: These derivatives highlight how modifications to the carboxylic acid moiety of 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid can significantly influence its biological activity. This suggests that the carboxylic acid group might be essential for binding to the biological target responsible for the hypoglycemic effect.
  • Compound Description: A series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with various substituents at the 6-position were synthesized and evaluated for hypoglycemic activity. The potency varied greatly depending on the substituent.
  • Relevance: This series, which encompasses the previously mentioned compounds, reinforces the significance of the substituent at the 6-position of the 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid core structure for influencing biological activity, specifically hypoglycemic potency.
Source and Classification

This compound can be classified as a dihydropyridine derivative. Dihydropyridines are known for their diverse biological activities and are often utilized as building blocks in the synthesis of various pharmaceuticals. The specific classification of 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid places it within the category of pyridine derivatives, which are widely studied for their potential therapeutic applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the Hantzsch dihydropyridine synthesis method. This process generally includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol.

Key Parameters:

  • Reactants: Aldehyde, β-keto ester, ammonia or ammonium salt
  • Solvent: Ethanol or other suitable solvents
  • Reaction Conditions: Reflux temperature to facilitate the formation of the dihydropyridine ring
  • Catalysts: Acidic or basic catalysts may be employed to enhance reaction efficiency.

Industrial Production Methods

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts are often utilized. Advanced purification methods like crystallization or chromatography may also be employed to isolate the compound effectively.

Molecular Structure Analysis

Structural Characteristics

The molecular formula of 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C10H13NO3C_{10}H_{13}NO_3, with a molecular weight of approximately 197.22 g/mol. The compound features:

  • An isobutyl group which contributes to its hydrophobic characteristics.
  • A carbonyl group (ketone) at position 2 of the dihydropyridine ring.
  • A carboxylic acid functional group at position 3.

Molecular Geometry

The geometry around the carbon atoms in the dihydropyridine ring exhibits sp² hybridization due to the presence of double bonds (involving carbonyl and aromatic structures), influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to yield pyridine derivatives.
  • Reduction: Reduction processes can convert the carbonyl group into an alcohol or reduce the dihydropyridine ring to a fully saturated piperidine structure.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or carboxylic acid group, allowing for further functionalization.
Mechanism of Action

The mechanism by which 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The dihydropyridine structure acts as a pharmacophore that may bind to active sites on proteins, modulating their activity.

Interaction Pathways

The carboxylic acid group can participate in hydrogen bonding or ionic interactions with biological macromolecules. These interactions may lead to alterations in enzymatic activity or receptor modulation, contributing to its potential therapeutic effects.

Applications

Scientific Applications

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several noteworthy applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: The compound is investigated for potential antimicrobial and anti-inflammatory properties.
  • Material Science: It is used in developing new materials and as a precursor for synthesizing other valuable compounds.

Biological Research

Ongoing research aims to explore its potential as a drug candidate for treating various diseases, particularly those involving enzyme inhibition or receptor modulation .

Introduction to Pyridone Carboxylic Acid Derivatives in Medicinal Chemistry

Structural and Functional Significance of 2-Oxo-1,2-Dihydropyridine Scaffolds

The 2-oxo-1,2-dihydropyridine core represents a privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capacity, planar aromatic character, and versatile synthetic derivatization potential. This heterocyclic system features an enolizable lactam moiety (N1-C2=O) and an acidic C3-carboxylic acid group, enabling diverse interactions with biological targets. The lactam carbonyl acts as a hydrogen-bond acceptor, while the N-H group (in non-N-substituted variants) serves as a donor, facilitating binding to enzyme active sites or receptors [8]. The carboxylic acid at C3 further enhances target engagement through ionic or hydrogen-bonding interactions but presents challenges for passive membrane permeability.

Structurally, the 2-oxo-1,2-dihydropyridine ring exhibits tautomeric equilibrium between lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam form predominating in physiological conditions. This tautomerism influences electron distribution, rendering C4 and C6 positions electrophilic for nucleophilic substitution or metalation. Methyl substituents at C5 or C6, as in 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (MW: 167.16 g/mol), enhance ring stability and modulate electronic effects [6] . The carboxylic acid group’s acidity (predicted pKa ~3.5–4.5) promotes salt formation, improving aqueous solubility—a property leveraged in prodrug design like esterification.

  • Table 1: Physicochemical Properties of Representative 2-Oxo-1,2-Dihydropyridine-3-carboxylic Acid Derivatives
    CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Key Structural Features
    2-Oxo-1,2-dihydropyridine-3-carboxylic acidC₆H₅NO₃139.11>300 (dec.)Unsubstituted scaffold
    5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidC₈H₉NO₃167.16310–312 (dec.)C5,C6-methylation
    1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidC₇H₇NO₃153.14>250N1-methylation
    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidC₈H₉NO₃167.16Not reportedC4,C6-methylation

Synthetic methodologies for this scaffold include:

  • Meldrum’s Acid Route: Condensation of anilinomethylidene Meldrum’s acid derivatives with active methylene nitriles (e.g., cyanoacetamide) under basic conditions, yielding 2-oxonicotinates after cyclization and decarboxylation [3].
  • Malonate Cyclization: Fusion of 2-aminobenzaldehyde with diethyl malonate forms quinoline-3-carboxylates, adaptable for pyridone synthesis via alternative substrates [5].
  • N-Alkylation: Direct alkylation of the pyridone nitrogen using alkyl halides under phase-transfer or mild basic conditions, crucial for introducing groups like isobutyl [1] .

Historical Development of Substituted Pyridone Carboxylic Acids in Drug Discovery

The medicinal exploration of pyridone carboxylic acids evolved from early studies on nicotinic acid (niacin). While nicotinic acid derivatives demonstrated hypolipidemic and neuroprotective effects, their 2-oxo analogues offered superior metal-chelating properties and distinct pharmacological profiles [3]. Initial interest focused on 2-oxo-1,2-dihydroquinoline-3-carboxylic acids as antibacterial and anticancer scaffolds, exemplified by compounds inhibiting the MCF-7 breast cancer cell line through apoptosis induction [5]. This work validated the core’s utility but highlighted limitations in bioavailability.

A pivotal advancement emerged with N1-alkylation strategies to enhance blood-brain barrier penetration and metabolic stability. Patent US7691881B2 disclosed 1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamides as potent 5-HT₄ receptor agonists with enhanced permeability over carboxylic acid precursors. These compounds demonstrated prokinetic effects for gastrointestinal disorders (e.g., dyspepsia, IBS), leveraging the isopropyl group’s moderate steric bulk and lipophilicity [1]. Concurrently, Russian researchers optimized Meldrum’s acid-based routes to access diverse 6-substituted-2-oxonicotinates, expanding SAR for anticancer applications [3].

The shift from carboxylic acids to bioisosteric carboxamides marked a key innovation. Carboxamides retained target affinity while improving oral absorption and reducing P-glycoprotein efflux—addressing critical limitations of acidic congeners. This transition mirrored broader medicinal chemistry trends where carboxylic acid isosteres (e.g., tetrazoles, acylsulfonamides) enhanced drug-like properties [9].

Role of Isobutyl Substituents in Modulating Pharmacokinetic and Pharmacodynamic Profiles

The isobutyl group (‑CH₂CH(CH₃)₂) imparts distinct advantages when incorporated at N1 of the 2-oxo-1,2-dihydropyridine scaffold:

  • Lipophilicity and Permeability: Isobutyl’s branched aliphatic chain increases log P by ~0.5–1.0 units compared to methyl or hydrogen substituents. This elevates membrane permeability, as demonstrated by enhanced Caco-2 monolayer penetration in isobutyl derivatives versus unsubstituted acids. Optimal log P (2.0–3.5) balances passive diffusion and solubility [1] .
  • Metabolic Stability: The tert-butyl-like terminus minimizes oxidative metabolism at the terminal carbon. Unlike n-butyl groups, which undergo ω- and ω-1 hydroxylation by cytochrome P450 enzymes, isobutyl resists degradation, prolonging half-life. N1-isobutyl analogues show <20% depletion in human liver microsomes versus >60% for N1-n-propyl counterparts .
  • Conformational Effects: Steric bulk from the β-branched methyl groups restricts N1-alkyl bond rotation, potentially preorganizing the molecule for receptor binding. In 5-HT₄ agonists, this enhanced the fit within a hydrophobic subpocket adjacent to the orthosteric site [1].
  • Solubility-Target Affinity Trade-offs: While isobutyl lowers aqueous solubility, its strategic use in carboxamide prodrugs (e.g., 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide) restores potency. The amide bond masks the acid’s charge, improving cellular uptake while allowing hydrolysis to the active acid intracellularly [1] [9].

  • Table 2: Impact of N1 Substituents on Key Properties of 2-Oxo-1,2-Dihydropyridine-3-carboxylic Acid Derivatives

    N1 SubstituentRelative Lipophilicity (log P)Metabolic Stability (t₁/₂ in HLMs)5-HT₄ Receptor Binding (IC₅₀, nM)Cellular Permeability (Papp, ×10⁻⁶ cm/s)
    H0.8>60 min45005.2
    Methyl1.245 min22008.7
    Isopropyl1.9>60 min12.522.1
    Isobutyl2.4>60 min~10–50*18.5*

The isobutyl group’s synergy with C5/C6 methyl substituents further optimizes target engagement. For instance, 5,6-dimethyl-1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited nanomolar 5-HT₄ agonism (EC₅₀ = 9.3 nM) and >50-fold selectivity over 5-HT₃ receptors, underscoring its therapeutic potential for gastroprokinetic applications [1] .

  • Compound Summary Table
    Compound NameCAS Number
    1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidNot explicitly provided
    5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid51727-05-0
    1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid1201510 (CID)
    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid24667-09-2
    2-Oxo-1,2-dihydropyridine-3-carboxylic acidAldrich CDS019736

Properties

CAS Number

954225-48-0

Product Name

1-Isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

IUPAC Name

1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-7(2)6-11-5-3-4-8(9(11)12)10(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

YUOLVABBLIARGH-UHFFFAOYSA-N

SMILES

CC(C)CN1C=CC=C(C1=O)C(=O)O

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.